Comprehensive Technical Guide on 3-Hydroxy-5-methoxybenzonitrile (CAS 124993-53-9): Synthesis, Physicochemical Profiling, and Medicinal Applications
Comprehensive Technical Guide on 3-Hydroxy-5-methoxybenzonitrile (CAS 124993-53-9): Synthesis, Physicochemical Profiling, and Medicinal Applications
Executive Summary
In the landscape of medicinal chemistry, bi-functional aromatic building blocks are critical for the construction of complex pharmacophores. 3-Hydroxy-5-methoxybenzonitrile (CAS 124993-53-9) is a highly versatile intermediate characterized by its unique electronic topology: an electron-withdrawing nitrile group paired with an electron-donating methoxy ether and a nucleophilic phenolic hydroxyl[1]. This specific "A-region" motif is heavily utilized in the synthesis of transient receptor potential vanilloid 1 (TRPV1) agonists for analgesia[2][3], as well as in the development of diaryl ether-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment[4][5].
This technical guide provides a rigorous analysis of its physicochemical properties, field-proven synthesis methodologies, and downstream mechanistic pathways, designed specifically for drug development professionals.
Physicochemical Profiling
Understanding the physical and molecular parameters of 3-hydroxy-5-methoxybenzonitrile is essential for predicting its behavior in organic synthesis, particularly concerning its solubility and the pKa of its phenolic proton.
| Parameter | Value / Description |
| Chemical Name | 3-Hydroxy-5-methoxybenzonitrile |
| CAS Registry Number | 124993-53-9 |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| SMILES String | COC1=CC(=CC(=C1)O)C#N |
| Appearance | Off-white to pale yellow solid |
| Purity (Commercial Standard) | ≥ 95.0% (HPLC/NMR) |
| Solubility | Soluble in DMF, DMSO, Methanol, Acetone; Slightly soluble in Water |
| Reactivity Profile | Susceptible to nucleophilic aromatic substitution (SNAr) via the phenoxide; nitrile is reducible to primary amines. |
Synthesis & Manufacturing Workflows
The most robust route to 3-hydroxy-5-methoxybenzonitrile is the regioselective mono-methylation of 3,5-dihydroxybenzonitrile (CAS 19179-36-3)[6].
Causality in Experimental Design
The primary challenge in this synthesis is avoiding over-alkylation to 3,5-dimethoxybenzonitrile. Because the two hydroxyl groups on the starting material have nearly identical pKa values, statistical mixtures are common. To enforce kinetic control, the protocol utilizes a weak base (K₂CO₃) to limit the concentration of the highly reactive di-phenoxide, combined with strict stoichiometric control of the methylating agent (Methyl Iodide, MeI).
Protocol: Regioselective Mono-methylation
-
Reaction Setup: Charge a dried, argon-flushed round-bottom flask with 3,5-dihydroxybenzonitrile (1.0 eq) and anhydrous acetone (or DMF for higher solubility).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.2 eq). Stir the suspension at room temperature for 30 minutes to generate the mono-phenoxide intermediate.
-
Alkylation: Dropwise add Methyl Iodide (MeI, 0.95 - 1.0 eq) via a syringe pump over 1 hour to prevent local concentration spikes that lead to di-methylation.
-
Thermal Maturation: Heat the reaction mixture to a gentle reflux (55°C if using acetone) for 4-6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate, wash with 0.1 M HCl to neutralize residual base, followed by brine. Dry over Na₂SO₄. Purify via silica gel flash chromatography to isolate the pure 3-hydroxy-5-methoxybenzonitrile.
Fig 1. Regioselective mono-methylation workflow for 3-hydroxy-5-methoxybenzonitrile synthesis.
Downstream Applications & Mechanistic Pathways
Analgesics: TRPV1 Agonist Pathway
3-Hydroxy-5-methoxybenzonitrile is a highly sought-after precursor for synthesizing the "A-region" of capsaicin analogues[3]. The nitrile group must first be reduced to a primary amine (3-hydroxy-5-methoxybenzylamine, CAS 149555-67-9)[7].
Causality in Reduction: Nitrile reductions often yield secondary and tertiary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. To suppress this, the reduction is performed using Raney Nickel and Hydrogen gas (H₂) in methanol saturated with ammonia (NH₃) . The excess ammonia shifts the equilibrium, trapping the intermediate imine and ensuring high fidelity in primary amine formation.
Once reduced, the benzylamine is coupled with various fatty acid acyl chlorides. These capsaicin analogues act as ultrapotent agonists for the TRPV1 channel. Upon binding, they induce a massive influx of calcium ions into nociceptive (pain-sensing) neurons, which paradoxically leads to long-term desensitization and defunctionalization of the nerve, resulting in profound analgesia[8][9].
Fig 2. Downstream conversion to capsaicin analogues and subsequent TRPV1 activation pathway.
Antivirals: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
In antiviral drug discovery, the compound is utilized to build diaryl ether scaffolds, which act as allosteric inhibitors of the HIV-1 reverse transcriptase enzyme[4][5]. The phenolic hydroxyl group of 3-hydroxy-5-methoxybenzonitrile acts as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. It is reacted with electrophilic, electron-deficient aromatic rings (such as fluorinated or chlorinated nitrobenzenes) in the presence of Cesium Carbonate (Cs₂CO₃) and DMF at elevated temperatures. The resulting diaryl ethers fit precisely into the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of the viral polymerase.
Fig 3. Nucleophilic aromatic substitution (SNAr) workflow for NNRTI scaffold synthesis.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed to confirm regioselectivity and purity:
-
¹H NMR (400 MHz, DMSO-d6):
-
Validation Check: The successful mono-methylation will break the symmetry of the starting material. Look for a sharp singlet integrating to 3H at ~3.80 ppm (the newly introduced methoxy group). The aromatic region will display three distinct meta-coupled protons (an AMX or AB₂ system depending on the exact electronic shielding), confirming that di-methylation did not occur. A broad singlet at ~10.2 ppm will confirm the retention of one phenolic -OH.
-
-
LC-MS (Electrospray Ionization):
-
Validation Check: Run in negative ion mode (ESI-). The presence of the acidic phenol will readily yield an [M-H]⁻ peak at m/z 148.1. The absence of a peak at m/z 163 (which would correspond to the dimethoxy byproduct) verifies strict stoichiometric control.
-
References
-
Walpole, C. S., Wrigglesworth, R., Bevan, S., Campbell, E. A., Dray, A., James, I. F., Perkins, M. N., Reid, D. J., & Winter, J. (1993). Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 1. The aromatic "A-region". Journal of Medicinal Chemistry, 36(16), 2362-2372.[Link]
- F. Hoffmann-La Roche AG. (2009). Non-nucleoside reverse transcriptase inhibitors (Patent No. CN101501002A).
Sources
- 1. CAS:21962-46-9, 3-甲酰基-5-甲氧基苯甲腈-毕得医药 [bidepharm.com]
- 2. 3,5-二甲氧基苯腈 - CAS号 19179-31-8 - 摩熵化学 [molaid.com]
- 3. Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 1. The aromatic "A-region" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101501002A - éæ ¸è·é转å½é ¶æå¶å - Google Patents [patents.google.com]
- 5. CN101501002A - éæ ¸è·é转å½é ¶æå¶å - Google Patents [patents.google.com]
- 6. 3,5-DIHYDROXYBENZONITRILE | 19179-36-3 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. Frontiers | A structural view of ligand-dependent activation in thermoTRP channels [frontiersin.org]
- 9. Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 1. The aromatic "A-region" - PubMed [pubmed.ncbi.nlm.nih.gov]
